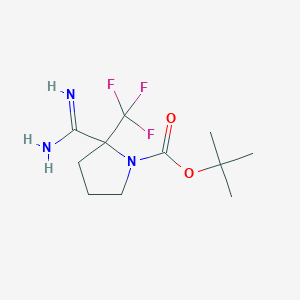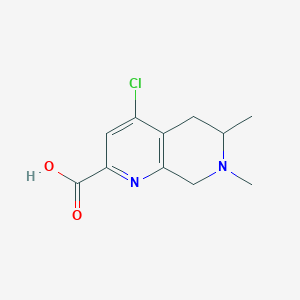
4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities .
Métodos De Preparación
The synthesis of 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired naphthyridine ring system. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparación Con Compuestos Similares
4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Studied for its anticancer properties.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
4-chloro-6,7-dimethyl-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O2/c1-6-3-7-8(12)4-9(11(15)16)13-10(7)5-14(6)2/h4,6H,3,5H2,1-2H3,(H,15,16) |
Clave InChI |
GBFRTOXQLSMDGL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1C)N=C(C=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


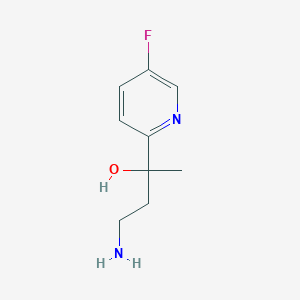

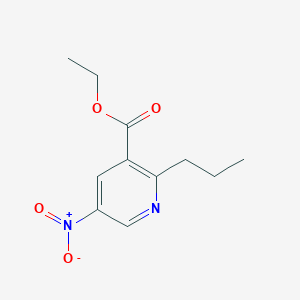
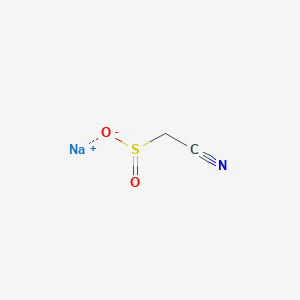
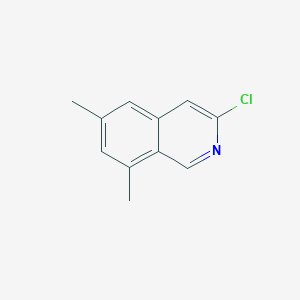
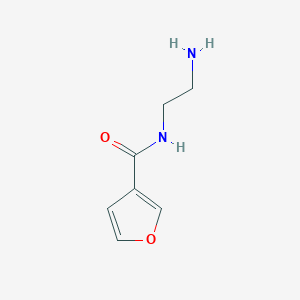
![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
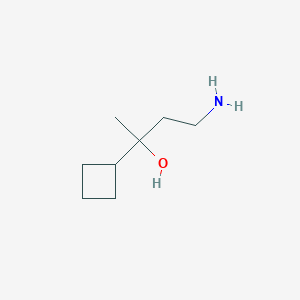
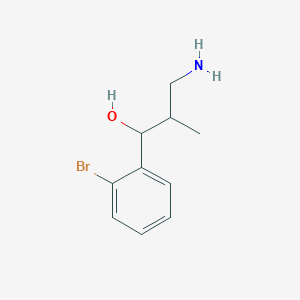
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
